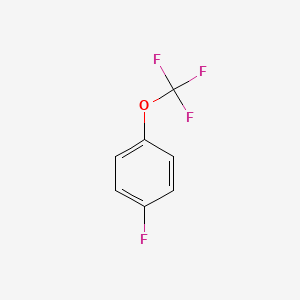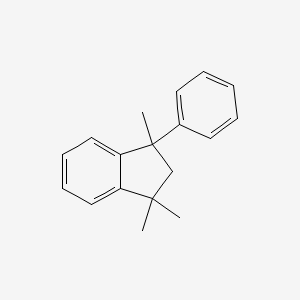
1-Phenyl-1,3,3-trimethylindan
概要
説明
1-Phenyl-1,3,3-trimethylindan is a chemical compound that is part of the indane family, which are derivatives of indene with a saturated carbon atom in the five-membered ring. The compound is characterized by the presence of a phenyl group and three methyl groups attached to the indane framework. This structure is a key intermediate in various chemical syntheses and has applications in material science due to its potential heat-resistance properties .
Synthesis Analysis
The synthesis of 1-Phenyl-1,3,3-trimethylindan derivatives has been achieved through different methods. One approach involves the dimerization of α-methylstyrene using acid-activated clay as a catalyst, which results in high yields and purity after recrystallization . Another method utilizes acidic ionic liquids, which offer high catalytic activity and selectivity for the dimerization process without the need for organic solvents . Additionally, tin tetrachloride has been used as a catalyst, providing an environmentally friendly option with high catalytic activity and excellent yields .
Molecular Structure Analysis
The molecular structure of related indane compounds has been studied using various techniques. For instance, the crystal and molecular structure of 1,2,3-triphenyl-1,2,3-triphosphaindane, a related compound, has been determined to be orthorhombic with specific symmetry properties . Although not directly about 1-Phenyl-1,3,3-trimethylindan, this study provides insight into the structural aspects of indane derivatives.
Chemical Reactions Analysis
1-Phenyl-1,3,3-trimethylindan can undergo further chemical transformations. For example, a practical synthesis route involves the dimerization of α-methylstyrene followed by aromatic nitration and subsequent reduction to introduce hydroxyl groups, leading to a compound with estrogenic activity . This demonstrates the reactivity of the phenylindane structure and its potential for producing biologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyindanes, which include 1-Phenyl-1,3,3-trimethylindan polymers, have been extensively studied. These polymers exhibit remarkable heat resistance, with decomposition temperatures above 450°C and glass transition temperatures around 210°C. The thermal properties are closely related to the polymer structure and are comparable to those of some commercial polymers . This high thermal stability makes polyindanes suitable for applications requiring materials that can withstand extreme temperatures.
科学的研究の応用
-
Flame Retardant Synthesis
- Field : Chemical Engineering
- Application : 1,1,3-Trimethyl-3-phenylindan is used as an intermediate in the synthesis of OctaInd . OctaInd is a commercial brominated flame retardant (BFR) used in styrenic and engineering thermoplastics .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome of this application is the production of OctaInd, a commercial brominated flame retardant .
-
Synthesis of 5-Hydroxy-1-(4’-hydroxyphenyl)-1,3,3-trimethylindan
- Field : Organic Chemistry
- Application : A practical synthesis of 5-hydroxy-1-(4’-hydroxyphenyl)-1,3,3-trimethylindan was achieved from α-methylstyrene .
- Method : The starting compound was dimerized in the presence of trifluoroacetic acid to produce 1-phenyl-1,3,3-trimethylindan. Aromatic nitration of the phenylindane was carried out using a mixture of nitric acid and acetic anhydride .
- Results : The outcome of this application is the production of 5-hydroxy-1-(4’-hydroxyphenyl)-1,3,3-trimethylindan .
Safety And Hazards
1-Phenyl-1,3,3-trimethylindan may cause an allergic skin reaction . It is advised to avoid breathing its dust, mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .
特性
IUPAC Name |
1,1,3-trimethyl-3-phenyl-2H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20/c1-17(2)13-18(3,14-9-5-4-6-10-14)16-12-8-7-11-15(16)17/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLPNZMYHDVKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)(C)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863290 | |
| Record name | 1,1,-Trimethyl-3-phenylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,3,3-trimethylindan | |
CAS RN |
3910-35-8 | |
| Record name | 1,1,3-Trimethyl-3-phenylindane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3910-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003910358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3910-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3910-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,-Trimethyl-3-phenylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3-trimethyl-3-phenylindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDRO-1,1,3-TRIMETHYL-3-PHENYL-1H-INDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7TE1607F0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

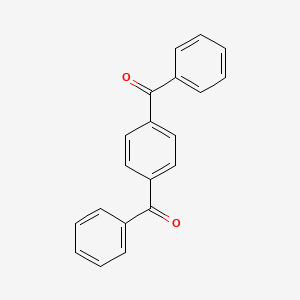
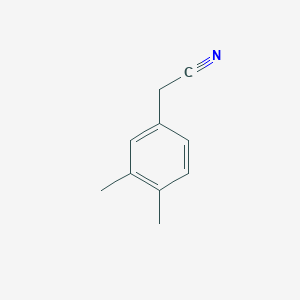
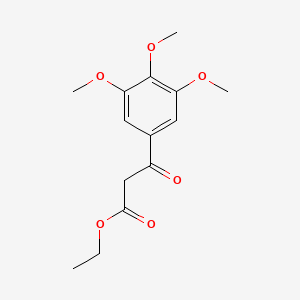
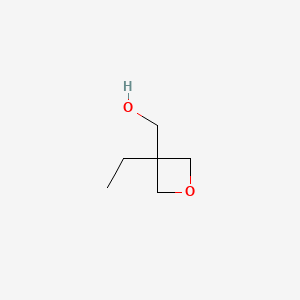
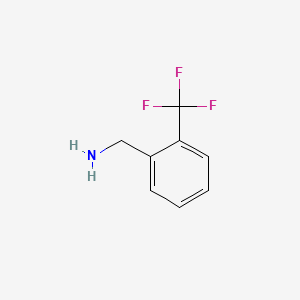
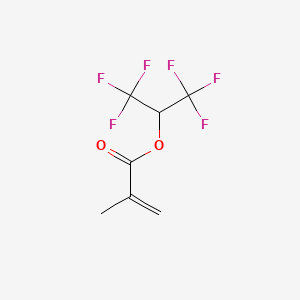
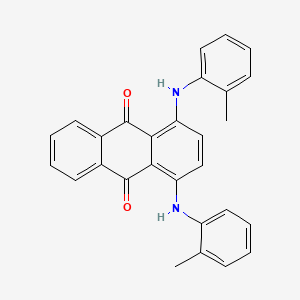
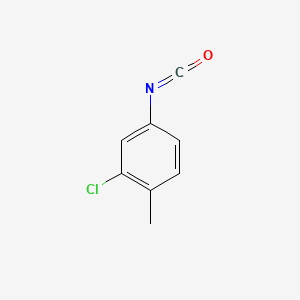
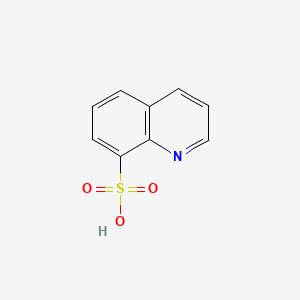
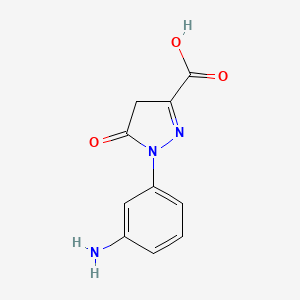
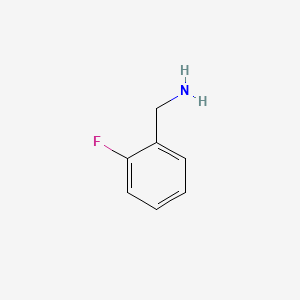
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)
